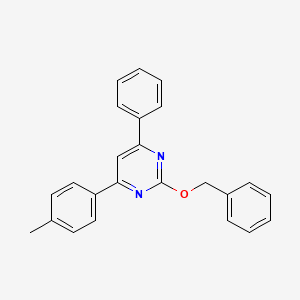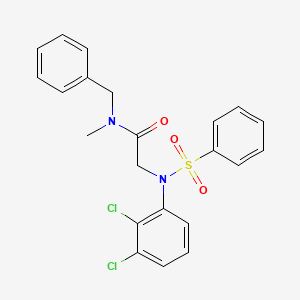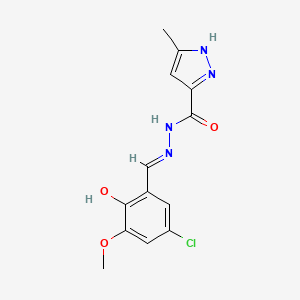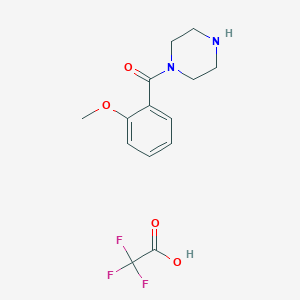
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BMPP, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to induce cell cycle arrest at the G2/M phase. In inflammation, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It is also stable under normal laboratory conditions. However, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
For 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine research include the development of more water-soluble derivatives, the study of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine in combination with other therapies, and the development of drug delivery systems.
Synthesemethoden
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine can be synthesized by the condensation reaction between 4-methylbenzaldehyde, benzyl bromide, and phenylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)25-24(26-23)27-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAYVAAQFRFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)